Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester, identified by its CAS number 72928-32-6, is an organic compound characterized by the presence of a butanoic acid moiety esterified with a phenyl group that is further substituted with a trans-propylcyclohexyl group. The molecular formula for this compound is C19H28O2, and it typically appears as a white powder. This compound is notable for its unique structural features, which may influence its chemical behavior and biological activity.
The chemical behavior of butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester can be understood through its reactivity as an ester. Common reactions include:
These reactions are fundamental in organic synthesis and can be utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
The synthesis of butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester can typically be achieved through several methods:
These methods allow for the production of high-purity compounds suitable for research and application in various fields.
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester has potential applications across multiple domains:
Interaction studies involving butanoic acid and its derivatives often focus on their biological interactions. For example:
While specific interaction studies on butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester are sparse, similar compounds have been studied extensively for their interactions within biological systems.
Several compounds share structural similarities with butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester. These include:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Butanoic Acid Phenyl Ester | C10H12O2 | Simple phenolic ester with known applications in food flavoring. |
| Butyric Acid | C4H8O2 | Naturally occurring short-chain fatty acid with significant biological roles. |
| Propionic Acid Phenyl Ester | C11H14O2 | Similar structure with potential applications in pharmaceuticals. |
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester stands out due to its specific cyclohexane substitution, which likely influences its physical properties and biological activity compared to simpler esters or acids. Its complex structure may lead to unique interactions within biological systems that are not observed in more straightforward compounds like butyric acid or phenolic esters.